Calcium sulfate
Description
This compound is a calcium salt and an inorganic calcium salt.
Anhydrite is a mineral with formula of CaS6+O4 or Ca(SO4). The IMA symbol is Anh.
Gypsum is a mineral with formula of CaS6+O4·2H2O or Ca(SO4)·2H2O. The IMA symbol is Gp.
A calcium salt that is used for a variety of purposes including: building materials, as a desiccant, in dentistry as an impression material, cast, or die, and in medicine for immobilizing casts and as a tablet excipient. It exists in various forms and states of hydration. Plaster of Paris is a mixture of powdered and heat-treated gypsum.
Structure
2D Structure
Properties
IUPAC Name |
calcium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGAYBCDTDRGGQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO4, CaO4S | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CALCIUM SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |
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| Record name | calcium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-76-1 (1:1 salt, hemi-hydrate), 10101-41-4 (1:1 salt, di-hydrate) | |
| Record name | Calcium sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029699 | |
| Record name | Sulfuric acid, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Fine, white to slightly yellowish-white odourless powder, Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH], WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER., Odorless, white powder or colorless, crystalline solid., Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.] | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfuric acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CALCIUM SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.3 % (NIOSH, 2023), Slightly soluble in water, insoluble in ethanol, For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page., PURE ANHYDROUS SLIGHTLY SOL IN WATER, 0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE, Solubility in water, g/100ml at 20 °C: 0.2 (very good), 0.3% | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.96 (NIOSH, 2023) - Denser than water; will sink, 2.960, 2.9 g/cm³, 2.96 | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
NATURAL ANHYDRITE CRYSTALS ARE COLORLESS, RHOMBIC OR MONOCLINIC, NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED), INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE, SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM, For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page. | |
CAS No. |
7778-18-9 | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |
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| Record name | Calcium sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15533 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.000 | |
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| Record name | CALCIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CALCIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2840 °F (Decomposes) (NIOSH, 2023), 1450 °C, 2840 °F (decomposes), 2840 °F (Decomposes) | |
| Record name | CALCIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CALCIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/645 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Nomenclature and Polymorphism of Calcium Sulfate
Hydrate (B1144303) and Anhydrous Forms of Calcium Sulfate (B86663)
Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)
This compound dihydrate, commonly known as gypsum, is a soft, naturally occurring sulfate mineral. geologyin.comwikipedia.org Its chemical formula, CaSO₄·2H₂O, indicates that each molecule of this compound is associated with two water molecules. chemiis.comgemplast.in Gypsum is typically found in sedimentary rock formations and is valued for its lightweight and fire-resistant properties. gemplast.in
Visually, gypsum is often colorless or white, but impurities can impart hues of yellow, tan, red, brown, or gray. geologyin.com It can be transparent to translucent and exhibits a vitreous (glassy) or pearly luster. geologyin.comwikipedia.org A defining characteristic of gypsum is its softness, with a Mohs hardness of 2, meaning it can be scratched by a fingernail. geologyin.comwikipedia.org
Gypsum's crystal system is monoclinic. wikipedia.org It displays perfect cleavage in one direction, allowing it to break into flat sheets. geologyin.com The structure of gypsum consists of layers of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions tightly bound together, with the water molecules situated between these layers. wikipedia.org
| Property | Description |
| Chemical Formula | CaSO₄·2H₂O |
| Common Name | Gypsum |
| Crystal System | Monoclinic wikipedia.org |
| Appearance | Colorless, white, or tinged with impurities (yellow, red, brown, gray) geologyin.com |
| Luster | Vitreous to pearly geologyin.com |
| Hardness (Mohs Scale) | 2 wikipedia.org |
| Specific Gravity | 2.31–2.33 wikipedia.org |
| Solubility | Slightly soluble in water chemiis.com |
This compound Hemihydrate (Bassanite, CaSO₄·0.5H₂O)
When gypsum is heated, it loses some of its water molecules and transforms into this compound hemihydrate, also known as bassanite or plaster of Paris. wikipedia.orgvaia.com Its chemical formula is CaSO₄·0.5H₂O, indicating half a molecule of water for every molecule of this compound. vaia.com This material is considered a metastable phase, meaning it will readily rehydrate back to the more stable gypsum form in the presence of water. leeds.ac.uk
The transformation from gypsum to hemihydrate typically occurs at temperatures between 100 and 150 °C (212–302 °F). wikipedia.org this compound hemihydrate exists in two main forms, alpha (α) and beta (β), which are distinguished by their preparation methods and physical characteristics rather than fundamental crystallographic differences. dbc.wroc.plzkg.de
| Property | Description |
| Chemical Formula | CaSO₄·0.5H₂O |
| Common Names | Bassanite, Plaster of Paris vaia.com |
| Formation | Dehydration of gypsum at elevated temperatures wikipedia.org |
| Key Property | Reacts with water to reform gypsum and solidify vaia.com |
| Forms | Alpha-calcium sulfate hemihydrate (α-HH) and Beta-calcium sulfate hemihydrate (β-HH) dbc.wroc.plscirp.org |
Alpha-Calcium Sulfate Hemihydrate (α-HH)
Alpha-calcium sulfate hemihydrate (α-HH) is typically produced by heating gypsum in a closed environment, such as an autoclave, under elevated pressure and in the presence of water or steam. dbc.wroc.plresearchgate.net This "wet" process results in well-formed, prismatic, or columnar crystals that are larger and less porous than their beta counterparts. scirp.orgnih.govmdpi.com
These well-defined crystals give α-HH superior properties, including higher mechanical strength and better workability when mixed with water to form a plaster. scirp.orgresearchgate.net Due to these characteristics, α-HH is often used in applications requiring high strength and precision, such as in the ceramics industry, for molding, and in certain medical and dental applications. scirp.orgresearchgate.net
Beta-Calcium Sulfate Hemihydrate (β-HH)
Beta-calcium sulfate hemihydrate (β-HH) is produced through a "dry" calcination process, where gypsum is heated in an open container at atmospheric pressure. dbc.wroc.plmdpi.com This method results in the fracturing of the gypsum crystals and the formation of smaller, more irregular, and porous particles with a higher specific surface area. zkg.denih.gov
Compared to α-HH, β-HH requires more water to achieve a workable paste, and the resulting hardened gypsum has lower mechanical strength. zkg.deresearchgate.net The hydration reaction of β-HH is also faster. zkg.de
Anhydrous this compound (Anhydrite, CaSO₄)
Anhydrous this compound, known as anhydrite, is the form of this compound that contains no water of crystallization. solvay.com It is a naturally occurring mineral and can also be produced by heating gypsum to higher temperatures, driving off all the water molecules. wikipedia.orgwikipedia.org Anhydrite is harder and denser than gypsum. patsnap.com
The transition from hemihydrate to the anhydrous form called γ-anhydrite occurs upon heating to around 180 °C (356 °F). wikipedia.org Further heating above 250 °C produces the completely anhydrous β-anhydrite, which is the same as the naturally occurring mineral and is very slow to react with water. wikipedia.org
| Property | Description |
| Chemical Formula | CaSO₄ |
| Common Name | Anhydrite solvay.com |
| Crystal System | Orthorhombic (for the most stable form, II-CaSO₄) aip.orgwikipedia.org |
| Appearance | White, sometimes with a grayish, bluish, or purplish tint wikipedia.org |
| Hardness (Mohs Scale) | 3.5 wikipedia.org |
| Specific Gravity | 2.9 wikipedia.org |
| Key Property | Lacks water in its crystal structure and is less soluble than gypsum chemondis.comexamples.com |
Anhydrite III-CaSO₄ (Hexagonal)
Anhydrite III (also referred to as γ-anhydrite) is a soluble and metastable form of anhydrous this compound. mdpi.comaip.org It is formed when the water is completely removed from bassanite (hemihydrate) by heating. leeds.ac.uk Anhydrite III possesses a hexagonal crystal structure. aip.orgresearchgate.net A key characteristic of this polymorph is its high reactivity with water; it will rapidly rehydrate back to the hemihydrate form in the presence of atmospheric moisture. aip.org
Anhydrite II-CaSO₄ (Orthorhombic)
Anhydrite II (AII), also referred to as β-anhydrite, represents the most common and thermodynamically stable anhydrous form of this compound at temperatures below 1200 °C. leeds.ac.uk It crystallizes in the orthorhombic system, a fact that defines many of its physical properties. wikipedia.orgufrgs.br This mineral is found in nature, often in evaporite deposits where it forms from the dewatering of gypsum. ufrgs.brajsonline.org
The crystal structure of Anhydrite II belongs to the space group Amma or Cmcm. wikipedia.orgmaterialsproject.org Structurally, each Ca²⁺ ion is coordinated by eight oxygen atoms from the surrounding sulfate tetrahedra. This arrangement results in a dense and hard mineral. patsnap.com Anhydrite II is characterized by three directions of perfect cleavage parallel to its three planes of symmetry. wikipedia.org
| Property | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | wikipedia.orgarizona.edu |
| Space Group | Amma (or Cmcm) | wikipedia.orgmaterialsproject.org |
| Unit Cell Parameters | a ≈ 6.993 Å, b ≈ 6.995 Å, c ≈ 6.245 Å | wikipedia.orgarizona.edu |
| Color | Colorless, white, bluish, greyish, or reddish | wikipedia.orgnih.gov |
| Hardness (Mohs) | 3 to 3.5 | wikipedia.orgufrgs.br |
| Density (g/cm³) | ~2.96 | nih.gov |
Anhydrite I-CaSO₄
Above 1200 °C, Anhydrite II undergoes a phase transition to a high-temperature polymorph known as Anhydrite I (AI) or α-anhydrite. leeds.ac.ukgfz-potsdam.de This form of this compound crystallizes in the trigonal system. leeds.ac.uk Anhydrite I is the stable phase at these elevated temperatures but is not commonly encountered as it converts back to the orthorhombic Anhydrite II upon cooling below the transition temperature. leeds.ac.uk Due to the high temperature required for its formation, it is not a primary phase that precipitates from aqueous solutions. leeds.ac.uk
| Property | Value/Description | Reference |
|---|---|---|
| Crystal System | Trigonal | leeds.ac.uk |
| Stability Range | Stable above 1200 °C | leeds.ac.ukgfz-potsdam.de |
| Formation | Formed by heating Anhydrite II above 1200 °C | leeds.ac.uk |
| Behavior on Cooling | Reverts to Anhydrite II | leeds.ac.uk |
Phase Transitions and Stability Fields within the CaSO₄-H₂O System
The stability of the different phases of this compound—gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄)—is dependent on temperature, pressure, and the activity of water in the system. The intersections of the solubility curves for these phases define their thermodynamic stability fields. leeds.ac.ukgfz-potsdam.de
In pure water at atmospheric pressure, gypsum is the most stable phase at low temperatures. gfz-potsdam.deacs.org As temperature increases, gypsum becomes metastable and will transition to anhydrite. The transition temperature for the gypsum-anhydrite equilibrium is cited to be around 42°C ± 1°C, though other studies place it closer to 58°C. ajsonline.orgajsonline.org Below this temperature, anhydrite will readily hydrate to form gypsum when exposed to water. wikipedia.org
The transition from gypsum to bassanite (hemihydrate) occurs at a higher temperature, reported to be approximately 97°C ± 1°C. ajsonline.orgjst.go.jp Bassanite itself is considered metastable in water across the entire temperature range relative to anhydrite. leeds.ac.ukacs.org
The presence of dissolved salts, such as sodium chloride, can significantly lower the gypsum-anhydrite transition temperature. wikipedia.orgajsonline.org For instance, in NaCl-saturated solutions, anhydrite can become the stable phase at temperatures above 18°C. ajsonline.org Conversely, an increase in pressure favors the formation of gypsum, as the reaction from anhydrite to gypsum involves a volume decrease. ajsonline.org
| Transition | Reported Temperature Range | Reference |
|---|---|---|
| Gypsum (CaSO₄·2H₂O) → Anhydrite (CaSO₄) | ~40°C - 60°C | ajsonline.orgjst.go.jpntnu.no |
| Gypsum (CaSO₄·2H₂O) → Bassanite (CaSO₄·0.5H₂O) | ~97°C - 99°C | ajsonline.orgjst.go.jpntnu.no |
| Anhydrite II (β-CaSO₄) → Anhydrite I (α-CaSO₄) | >1200 °C | leeds.ac.ukgfz-potsdam.de |
Synthesis and Manufacturing Methodologies of Calcium Sulfate
Conventional Synthesis Routes
Conventional methods for producing calcium sulfate (B86663) compounds primarily involve controlling the dehydration of gypsum or precipitating calcium sulfate from aqueous solutions of calcium and sulfate precursors.
Autoclave Method for α-Calcium Sulfate Hemihydrate Production
The autoclave method is a widely employed technique for the large-scale production of alpha-calcium sulfate hemihydrate (α-HH) due to its operational simplicity and reduced need for additives. This process typically involves the conversion of this compound dihydrate (gypsum) in an atmosphere of saturated vapor under elevated temperature and pressure. nih.govscirp.orgresearchgate.net
In a typical autoclave synthesis, this compound dihydrate powder is added to distilled water and stirred. The mixture is then subjected to synthetic conditions, such as 140 °C and a pressure of 2.7 MPa, for approximately 4 hours within an autoclave. nih.gov Other reported temperature ranges for this transformation are between 110 °C and 180 °C. google.com After the reaction, the resulting suspension is filtered, rinsed, and dried. nih.gov The synthesized α-HH powder can achieve high purity, often around 98.62%, and exhibits a prismatic morphology. nih.gov The autoclave method is considered cost-effective and suitable for producing surgical-grade α-HH without the extensive use of additives. nih.govresearchgate.net
Aqueous Precipitation Methods
Aqueous precipitation is a common method for synthesizing this compound, often conducted at room temperature. This technique involves mixing solutions containing calcium and sulfate ions, leading to the formation and precipitation of this compound. aip.orgaip.org
For the synthesis of anhydrous this compound (CaSO₄) powder via aqueous precipitation, common precursors include calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and anhydrous sodium sulfate (Na₂SO₄). aip.orgaip.org These precursors are mixed in an aqueous medium, typically at room temperature. The reaction results in the precipitation of this compound due to its low solubility in water, while sodium nitrate remains in solution. sciencemadness.orgyoutube.com
The general reaction can be represented as: Ca(NO₃)₂·4H₂O (aq) + Na₂SO₄ (aq) → CaSO₄ (s) + 2NaNO₃ (aq) + 4H₂O (l) aip.orgyoutube.com
After mixing, the precipitated this compound is typically separated by filtration and then dried. aip.orgaip.org
The calcination temperature significantly influences the purity and polymorphic form of this compound obtained from aqueous precipitation methods. Anhydrous CaSO₄ exists in three main polymorphic forms: III-CaSO₄, II-CaSO₄, and I-CaSO₄, which appear in ascending order of temperature. aip.orgaip.org II-CaSO₄ is recognized as the most stable anhydrite under ambient atmospheric conditions and is often the target phase for various applications. aip.orgaip.org
Research has shown that calcining as-synthesized CaSO₄ powder at different temperatures can yield distinct phases and purities. For instance, a study investigating calcination at 300 °C, 500 °C, 800 °C, and 1200 °C found that 500 °C was the optimal temperature for achieving 100% product gain of anhydrous II-CaSO₄ powder. aip.orgaip.org At this temperature and higher, structured water and impurities are effectively removed. aip.orgaip.org Furthermore, increasing calcination temperatures can lead to changes in the morphology and particle size of the CaSO₄ powder, often due to a "necking effect." aip.orgaip.org
The following table summarizes the effects of different calcination temperatures on the purity and phase of this compound:
| Calcination Temperature (°C) | Resulting Phase | Purity/Characteristics | Reference |
| 300 | Anhydrous CaSO₄ (likely mixed phases) | Not optimal for 100% II-CaSO₄. | aip.orgaip.org |
| 500 | Anhydrous II-CaSO₄ | 100% product gain, structured water and impurities removed, optimum for pure II-CaSO₄. | aip.orgaip.org |
| 800 | Anhydrous II-CaSO₄ (transitioning to I-CaSO₄) | Further removal of impurities, changes in morphology and particle size. | aip.orgaip.org |
| 1200 | Anhydrous I-CaSO₄ | I-CaSO₄ appears above 1180 °C, requires very high temperatures for conversion from II-CaSO₄. | aip.orgaip.org |
Hydrothermal Crystallization for Whisker Formation
Hydrothermal crystallization is a method used to produce this compound whiskers (CSWs), which are single-crystal fibers with high aspect ratios. This technique typically involves transforming raw materials with high calcium content, such as phosphogypsum (PG), into this compound dihydrate, which is then processed under specific hydrothermal conditions. jst.go.jpmdpi.commdpi.com
The process can occur in high-pressure reaction vessels, where this compound dihydrate transforms into needle-like hemihydrate this compound crystals under certain temperature and pressure conditions. mdpi.com Alternatively, α-HH can be prepared by heating gypsum in various salt or acid solutions near their boiling point under atmospheric pressure. scirp.org
For the preparation of anhydrous this compound (AH) whiskers, an H₂O-H₂SO₄ autoclave-free hydrothermal system has been successfully employed. High-quality AH whiskers with smooth surfaces and high aspect ratios were obtained using a 20 mass% H₂SO₄ solution, a reaction time of 1 hour, and a 1:60 solid-to-solution ratio. jst.go.jp The addition of crystal modifiers, such as maleic acid, can improve the quality of whiskers and decrease their aspect ratio, while copper chloride (CuCl₂) can enhance crystal morphology and increase aspect ratios. jst.go.jpmdpi.com Potassium sulfate (K₂SO₄) has also been identified as a significant crystal modifier. scientific.net Typical this compound hemihydrate whiskers can have diameters ranging from 1 to 3 µm and aspect ratios of 30 to 80. jst.go.jp This method offers advantages over the autoclave method in terms of purity control and energy consumption. scirp.org
Advanced and Specialized Synthesis Techniques
Beyond conventional methods, advanced and specialized techniques offer precise control over the morphology, size, and phase of this compound products, often yielding nanomaterials or utilizing industrial by-products.
One such technique is microemulsion synthesis , which allows for the fabrication of nanosized this compound hemihydrate at room temperature. This method typically involves the reaction of calcium carbonate (CaCO₃) and sulfuric acid (H₂SO₄) within a microemulsion system. The use of different surfactants, such as TritonX-114, SDBS, and CTAB, can control the morphology of the resulting nanosized this compound products. nih.gov
Microwave-assisted hydrothermal synthesis represents another advanced approach, particularly for enhancing the production of α-calcium sulfate hemihydrate crystals from phosphogypsum. Microwave irradiation significantly shortens the reaction time by improving the dissolution of phosphogypsum and accelerating crystallization due to the excellent microwave-absorbing properties of phosphogypsum and CaCl₂ solutions. rsc.org
Furthermore, novel approaches leverage industrial waste materials. For instance, a co-precipitation method has been developed to synthesize calcium molybdate (B1676688) nanoparticles using Moroccan phosphogypsum as a source of this compound. This method is conducted at room temperature, blending all reagents in one step without the need for additional chemical reagents, pH adjustments, or thermal treatment, demonstrating an economical and environmentally friendly pathway to valorize industrial waste. mdpi.com
Another specialized method involves the direct preparation of this compound hemihydrates (α- and β-forms) in calcium chloride (CaCl₂) solutions . This is achieved by mixing potassium sulfate (K₂SO₄) and calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) under varying CaCl₂ concentrations and reaction temperatures under atmospheric pressure. This compound dihydrate (CSD) is often an intermediate phase that converts to this compound hemihydrate (CSH), with the conversion kinetics accelerated by increasing CaCl₂ concentration. researchgate.net
Microemulsion Methods for Nanosized this compound
Microemulsion-based synthesis is a promising technique for fabricating nanosized materials, including this compound, often at room temperature. nih.govacs.org This method leverages the confinement provided by microemulsion droplets during particle formation. nih.govacs.org Nanosized this compound hemihydrate has been successfully synthesized using calcium carbonate and sulfuric acid in a room-temperature microemulsion system. nih.govacs.orgacs.orgresearchgate.net Alternatively, nanoscale this compound dihydrate particles can be formed by adding calcium chloride and sodium sulfate to a mixture of surfactants, oil, and water. google.com This approach allows for the production of this compound products with varying structures and morphologies. nih.govacs.orgacs.orgresearchgate.net
Role of Surfactants in Morphology Control
Surfactants are critical components in microemulsion systems, as they stabilize the immiscible oil/water phases by reducing interfacial tension. nih.govacs.org During the synthesis of nanosized this compound, different types of surfactants can be employed to control the morphology of the resulting particles. nih.govacs.org
For instance, in a TritonX-114-supported microemulsion, this compound nanoparticles initially form as nanocrystals smaller than 5 nm, which then grow into nanorod clusters with diameters exceeding 100 nm. nih.govacs.org The nonionic nature of TritonX-114 causes the microemulsion to act as nanoreactors, restricting the growth of this compound. nih.govacs.org In contrast, when sodium dodecyl benzene (B151609) sulfonate (SDBS), an anionic surfactant, is used, this compound forms as nanowires that subsequently develop into clusters and ultimately into whiskers. nih.govacs.org Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, leads to the formation of quasi-spherical this compound structures that increase in size as the particles grow. nih.govacs.org The specific type of surfactant, whether cationic, anionic, or nonionic, influences the microenvironment during the reaction, thereby enabling control over the morphology of the fabricated nanosized this compound hemihydrate. nih.govacs.org
Utilization of Industrial Byproducts (e.g., Phosphogypsum, FGD Gypsum)
Industrial byproduct gypsum refers to waste materials from industrial processes where this compound is the primary component. nih.gov These byproducts, mainly this compound dihydrate, are generated in large volumes, leading to environmental concerns and land occupancy if not properly utilized. nih.govdbc.wroc.pl Key examples include phosphogypsum and flue gas desulfurization (FGD) gypsum. nih.govdbc.wroc.pl
Phosphogypsum (PG) Phosphogypsum is a significant byproduct generated during the production of phosphoric acid. wikipedia.org This occurs through the "wet process," where sulfuric acid reacts with phosphate (B84403) rock (apatite) to produce phosphoric acid, with this compound precipitating as a solid byproduct. wikipedia.orgfoodcom.plwikipedia.orgfloridapoly.edumdpi.comgoogle.com Approximately five tons of phosphogypsum are produced for every ton of phosphoric acid. wikipedia.org While primarily composed of this compound dihydrate, PG often contains impurities, including naturally occurring radioactive elements like uranium, thorium, and their daughter isotopes (e.g., radium, radon, polonium), which can limit its direct use. wikipedia.orgfloridapoly.edumdpi.com Despite these impurities, phosphogypsum is considered a potential raw material for various applications, including the preparation of this compound whiskers and α-calcium sulfate hemihydrate. mdpi.commdpi.commdpi.com Methods for preparing α-calcium sulfate hemihydrate from industrial byproduct gypsum, including phosphogypsum, typically involve processes such as the autoclave method, salt/acid solution process, or alcohol-water solution process. dbc.wroc.plmdpi.com
Crystallization and Growth Mechanisms of Calcium Sulfate
Factors Influencing Crystal Morphology and Size
Effect of Temperature on Crystallization Rates
Temperature significantly influences the crystallization rates of calcium sulfate (B86663) dihydrate (gypsum) sciencepub.netsci-hub.semdpi.comresearchgate.net. Generally, an increase in temperature leads to an increased rate of crystal growth for calcium sulfate dihydrate sciencepub.netmdpi.com. For instance, studies have shown that the rates of crystal growth of this compound dihydrate crystals increase with rising temperature sciencepub.net. The activation energy for this compound dihydrate crystallization has been calculated to be around 250 cal/mol, supporting a diffusion-controlled mechanism for crystallization at 25°C sciencepub.net.
The induction period, which precedes the onset of precipitation, also shows a strong dependence on temperature, with higher temperatures generally leading to a significant decrease in the induction period mdpi.comresearchgate.net. Research indicates that the surface energy of forming gypsum decreases with increasing temperature, ranging from approximately 25 mJ·m⁻² at 25°C to 12 mJ·m⁻² at 80°C capes.gov.br.
At temperatures above 50°C, it is possible for anhydrous this compound to form as a transient phase, which then converts into the more stable this compound dihydrate capes.gov.br.
The following table illustrates the relationship between temperature and induction time for this compound dihydrate precipitation at various supersaturation levels:
| Temperature (°C) | Supersaturation | Induction Time (s) researchgate.net |
| 20 | 11 | 95 |
| 3.3 | 8,400 | |
| 30 | 11 | 60 |
| 3.1 | 3,720 | |
| 40 | 11 | 30 |
| 3 | 1,020 | |
| 50 | 11 | 14 |
| 2.1 | 12,600 | |
| 60 | 11 | 10 |
| 2.6 | 780 | |
| 70 | 11 | 1 |
| 3.9 | 75 |
Interfacial Crystallization at Aqueous-Organic Interfaces
This compound crystallization can occur at the interface between immiscible aqueous and organic phases, such as hexane (B92381) or dodecane (B42187) acs.orgresearchgate.net. This phenomenon is of interest for controlling and directing crystallization and transformation processes acs.org. Studies using in situ optical microscopy have visualized this compound crystal growth across these non-miscible interfaces acs.orgresearchgate.net. Depending on the organic solvent used and the system conditions, different this compound hydrates can be formed. For instance, in the presence of dodecane, gypsum is typically the final product. However, using hexane in an open (evaporating) system can lead to the formation of anhydrite crystals at room temperature, often via a gypsum intermediate, through a dissolution-precipitation mechanism between neighboring microcrystals acs.org. Crystallization at or near interfaces plays a significant role in various environmental, biological, and industrial processes researchgate.net.
Hydration and Dehydration Kinetics and Mechanisms
The hydration and dehydration of this compound are fundamental processes, particularly in the context of gypsum-based building materials gfz-potsdam.deresearchgate.netnih.gov. This compound exists in three main crystalline phases based on its hydration state: gypsum (dihydrate), bassanite (hemihydrate), and anhydrite (anhydrous) leeds.ac.ukorendatech.commdpi.com. The conversion between these phases is a key aspect of their industrial applications and natural occurrence gfz-potsdam.deresearchgate.net.
Conversion of this compound Hemihydrate to Dihydrate
The conversion of this compound hemihydrate (CaSO₄·0.5H₂O), commonly known as plaster of Paris, to this compound dihydrate (CaSO₄·2H₂O), or gypsum, is a crucial industrial reaction nih.govucl.ac.uknih.gov. This hydration process is exothermic and involves the hemihydrate reacting with water to form the more stable dihydrate nih.gov. The mechanism of this conversion is generally understood to occur through a "through-solution" pathway, where the hemihydrate dissolves, and the dihydrate crystallizes from the supersaturated solution researchgate.net. This is a one-step process without crystalline intermediate phases nih.gov.
The kinetics of this reaction are often sigmoidal, characterized by an induction period, an acceleratory period, and a final period of very slow reaction as hydration completes sci-hub.se. The initial setting of unmodified plaster typically begins around 10 minutes after mixing and is complete in approximately 45 minutes, though full drying can take up to 72 hours nih.gov.
Impact of Seed Crystals and Accelerators on Hydration
The hydration rate of this compound hemihydrate to dihydrate can be significantly influenced by the presence of seed crystals and chemical accelerators sci-hub.seucl.ac.ukgoogle.commdpi.comresearchgate.net.
Seed Crystals: Adding seed crystals of gypsum to a hemihydrate-water slurry accelerates the conversion by providing additional nucleation sites sci-hub.seucl.ac.ukmdpi.com. The rate of crystal growth of this compound dihydrate is proportional to the mass of seed crystals used sciencepub.net. Seed crystals facilitate heterogeneous nucleation and offer surfaces for crystal growth mdpi.com. For instance, brushite slurry can act as a seed crystal, rapidly initiating crystallization and becoming an integral part of the this compound dihydrate crystal matrix in the final product google.com.
Accelerators: Various chemical additives can accelerate the hydration rate sci-hub.seucl.ac.ukgoogle.comresearchgate.net. Accelerators are believed to promote hydration by two main mechanisms:
Increasing Nucleation: They act as seeding agents, increasing the number of nucleation sites sci-hub.se.
Modifying Transport and Incorporation Rates: They can increase the dissolution rate of hemihydrate, thereby modifying the rate at which calcium and sulfate ions are transported to and incorporated into the growing dihydrate lattice sci-hub.se.
Common accelerators include sulfate compounds like potassium sulfate (K₂SO₄) and zinc sulfate (ZnSO₄) sci-hub.seucl.ac.ukgoogle.comzkg.de. More soluble accelerators primarily enhance the rate of crystal growth, while less soluble species have a more significant effect on the rate of nucleation ucl.ac.uk. For example, K₂SO₄ is a potent accelerator, leading to faster 50% and maximum conversion compared to no additive or other accelerators ucl.ac.uk. Alkali-metal sulfates are known to shorten the induction period of hemihydrate gypsum hydration zkg.de.
The following table summarizes the effect of some accelerators on the hydration of this compound hemihydrate:
| Accelerator | Effect on Hydration | Mechanism | Reference |
| K₂SO₄ | Potent accelerator, faster conversion | Increases rate of crystal growth, increases nucleation sci-hub.seucl.ac.uk | sci-hub.seucl.ac.uk |
| ZnSO₄ | Effective accelerator | Increases rate of crystal growth ucl.ac.uk | ucl.ac.uk |
| Gypsum Seeds | Accelerates hydration | Provides enhanced nucleation sites sci-hub.seucl.ac.ukmdpi.com | sci-hub.seucl.ac.ukmdpi.com |
| Brushite Slurry | Reduces induction period, rapidly initiates crystallization | Acts as seed crystals google.com | google.com |
It is important to note that while accelerators speed up the hydration process, they can sometimes lead to incomplete transformation of hemihydrate gypsum to dihydrate gypsum, resulting in more structural defects and a less compact crystalline network, which may reduce the final compressive strength of the hardened gypsum slurry zkg.de.
Reaction Mechanisms Involving Calcium Sulfate
Thermal Decomposition and Reductive Decomposition
Calcium sulfate (B86663) undergoes decomposition at high temperatures, a process that can be either purely thermal or enhanced by reductive agents. These decomposition pathways are crucial in industrial applications, such as the production of sulfuric acid and cement clinker.
Formation of Calcium Oxide and Sulfur Dioxide
The thermal decomposition of calcium sulfate typically yields calcium oxide (CaO) and sulfur dioxide (SO₂). This process generally requires high temperatures, with significant decomposition observed above 1250°C. For instance, the equilibrium system for the thermal decomposition of gypsum to calcium oxide, sulfur dioxide, and oxygen can be represented as: 2CaSO₄(s) ⇌ 2CaO(s) + 2SO₂(g) + O₂(g) brainly.com.
In the presence of reducing agents, such as carbon monoxide (CO) or hydrogen (H₂), the decomposition temperature can be significantly lowered, often occurring between 1050°C and 1150°C stanford.eduakjournals.com. This is known as reductive decomposition. Key reactions in this process include: CaSO₄ + CO → CaO + SO₂ + CO₂ stanford.eduiastate.edu CaSO₄ + H₂ → CaO + SO₂ + H₂O stanford.eduiastate.edu
Historically, the Mueller-Kuhne process, which utilized carbon as a reductant, successfully produced sulfur dioxide and cement clinker from this compound between 1918 and 1931 stanford.edu.
Intermediate Species and Rate-Controlling Steps
The mechanisms of this compound decomposition involve several intermediate species and rate-controlling steps. In reductive decomposition with carbon monoxide, an unstable intermediate complex, CaSO₄-CO₂-SO₂, has been proposed, which subsequently desorbs carbon dioxide and sulfur dioxide acs.org. Calcium sulfite (B76179) (CaSO₃) has also been identified as an intermediate, particularly at lower temperatures (up to 600°C), though it is thermodynamically unstable at equilibrium at higher temperatures stanford.eduacs.org.
Gas Diffusion and Adsorption: Initial steps involve the diffusion of gaseous reactants to the solid surface and their subsequent adsorption stanford.edu.
Product Desorption: The desorption or diffusion of sulfur dioxide can be a rate-controlling step in reductive decomposition stanford.edu.
Nucleation: The rate of nucleation of calcium oxide is believed to control the initial reaction rate during the induction period acs.orgiastate.edu.
Carbon Oxidation: When carbon is used as a reductant, the conversion of this compound to calcium sulfide (B99878) (CaS) can be limited by the rate of carbon oxidation by carbon dioxide to carbon monoxide stanford.edu.
Kinetic Mechanisms: The kinetic mechanism for the decomposition of pure this compound follows a spherical symmetry phase boundary reaction. However, in the presence of additives like iron(III) oxide (Fe₂O₃), the mechanism shifts to random nucleation and subsequent growth researchgate.net.
In some two-stage processes, calcium sulfide (CaS) can form as an intermediate (e.g., CaSO₄ + 4CO → CaS + 4CO₂) and is then oxidized to calcium oxide and sulfur dioxide (e.g., CaS + 3CO₂ → CaO + SO₂ + 3CO or CaS + 2O₂ → CaO + SO₂) iastate.edugoogle.comnih.govgoogle.com. The secondary reactions of calcium sulfide with unconverted this compound and carbon dioxide can significantly enhance the yield of calcium oxide nih.gov.
Reactions with Hydrocarbons (Thermochemical Sulfate Reduction - TSR)
Thermochemical sulfate reduction (TSR) is a significant geological process involving the reaction of this compound with hydrocarbons under elevated temperature and pressure conditions.
Production of Hydrogen Sulfide and Carbonates
TSR is characterized by the reaction of sulfate minerals, predominantly anhydrite (CaSO₄), with hydrocarbons searchanddiscovery.comresearchgate.netgeoscienceworld.org. This process leads to the formation of hydrogen sulfide (H₂S), water (H₂O), and carbonate minerals, most commonly calcium carbonate (CaCO₃) researchgate.netjst.go.jpresearchgate.net. A general representation of the reaction with methane (B114726) is: CaSO₄ + CH₄ → CaCO₃ + H₂S + H₂O researchgate.net.
Studies indicate that heavier hydrocarbons (C₂+) tend to react preferentially with anhydrite compared to lighter ones researchgate.netcup.edu.cn. An example reaction with ethane (B1197151) is: 2CaSO₄ + C₂H₆ → 2CaCO₃ + H₂S + S + 2H₂O researchgate.net.
Thermal simulation experiments have shown that reactions between C₁-C₃ hydrocarbons and solid this compound can proceed spontaneously at high temperatures and pressures jst.go.jpresearchgate.net. Kinetic calculations for these reactions indicate they are zero-order reactions with specific activation energies:
Table 1: Activation Energies for TSR Reactions with C₁-C₃ Hydrocarbons
| Hydrocarbon | Activation Energy (kJ/mol) |
| Methane | 152.9 jst.go.jpresearchgate.net |
| Ethane | 131.0 jst.go.jpresearchgate.net |
| Propane | 120.6 jst.go.jpresearchgate.net |
Implications for Natural Gas Reservoirs
TSR is recognized as a primary contributor to high concentrations of hydrogen sulfide in deep, hot, carbonate natural gas reservoirs searchanddiscovery.comfrontiersin.orgfrontiersin.orgresearchgate.net. This process leads to the degradation of hydrocarbons within these deep carbonate sediments jst.go.jpresearchgate.net.
The impact of TSR on natural gas reservoirs includes:
Gas Composition Alteration: An increase in H₂S content is often correlated with a decrease in total heavy hydrocarbons and potential condensate content, while condensate density may increase frontiersin.org.
Pore Volume Enlargement: TSR can lead to an increase in reservoir porosity, a phenomenon termed "pore volume enlargement." This is attributed to the difference in molar volume between the reactant anhydrite (47 cm³/mol) and the product calcite (37 cm³/mol), resulting in an approximate 10 cm³/mol increase in pore volume for every mole of anhydrite reacted frontiersin.org.
Porosity Enhancement: The acidic gases, H₂S and carbon dioxide, produced during TSR are soluble in formation water and can further dissolve carbonate rock, thereby enhancing reservoir porosity frontiersin.org.
TSR typically becomes significant at temperatures exceeding 120-140°C, with a critical threshold temperature of approximately 140°C identified for the chemical reaction between aqueous sulfate and aqueous methane searchanddiscovery.comgeoscienceworld.org. The rate of TSR can be influenced by reaction kinetics, the dissolution rate of anhydrite, and transport rates within the reservoir geoscienceworld.org. Notably, sulfate dissolution can be a rate-limiting step in some TSR processes caltech.edu.
Interactions in Complex Chemical Systems
In hydrometallurgical processes , the relatively low solubility of this compound often leads to scaling or precipitation fouling on equipment surfaces and piping systems ntnu.nonm.govresearchgate.net. This is a common issue in solutions containing various ions such as nickel sulfate (NiSO₄), sulfuric acid (H₂SO₄), magnesium sulfate (MgSO₄), manganese sulfate (MnSO₄), hydrochloric acid (HCl), iron(III) sulfate (Fe₂(SO₄)₃), sodium sulfate (Na₂SO₄), and ammonium (B1175870) sulfate ((NH₄)₂SO₄) ntnu.nonm.govresearchgate.net. The crystallization and phase transformation of this compound in these systems are intricately influenced by factors such as temperature, pressure, dissolved electrolytes, and organic species researchgate.net.
Beyond industrial settings, this compound also plays a role in biological systems . For instance, in sponges, sulfate esters and calcium ions mediate carbohydrate-carbohydrate interactions that are essential for cell adhesion. In these interactions, sulfate groups are indispensable for promoting the necessary chemical bonds nih.gov.
Furthermore, this compound can influence the decomposition of other chemical compounds . In the context of ammonium nitrate (B79036) decomposition, this compound has been shown to intercept acid protons from nitric acid, an intermediate product, thereby inhibiting the runaway decomposition process acs.org. Its presence in food processing, such as in the coagulation of soymilk or as a firming agent for fruits and vegetables, demonstrates its interaction with proteins and pectin (B1162225) through calcium and sulfate ions usda.gov.
Co-deposition Mechanisms with other Minerals (e.g., Calcium Carbonate)
This compound and calcium carbonate (CaCO₃) frequently co-precipitate, a phenomenon particularly relevant in industrial settings such as cooling towers and water desalination processes jnsciences.orgdntb.gov.ua. The interaction between these two minerals significantly influences their individual formation and deposition dynamics und.edu.
When both sulfate (SO₄²⁻) and bicarbonate (HCO₃⁻) concentrations are similar, calcium carbonate often initiates precipitation, thereby extending the induction period and slowing the growth of this compound scale mdpi.com. This competitive advantage of carbonate ions is a key aspect of the co-deposition mechanism mdpi.com.
Research indicates that the crystalline form of this compound in co-deposition typically remains as gypsum (CaSO₄·2H₂O). In contrast, calcium carbonate can exhibit polymorphism, forming both stable calcite and metastable vaterite forms during co-deposition, even if pure calcium carbonate deposition primarily yields calcite mdpi.comresearchgate.net. The presence of SO₄²⁻ ions can lower the energy barrier for calcium carbonate scale, hindering its transformation from the metastable vaterite to the more stable calcite form mdpi.comresearchgate.net. Conversely, an elevated concentration of HCO₃⁻ ions can inhibit this compound scale formation mdpi.com.
The adhesion properties of co-deposited scales are intermediate between those of pure this compound and pure calcium carbonate, with mixed scales often exhibiting strong adherence to surfaces mdpi.comresearchgate.net. The germination time for gypsum in co-precipitation is notably longer compared to its simple precipitation, a result of the competitive interactions among calcium (Ca²⁺), bicarbonate, carbonate, and sulfate ions in the solution jnsciences.orgresearchgate.net.
Table 1: Influence of Co-Precipitation on Scale Formation Characteristics
| Scale Type | Crystalline Form (Pure Deposition) | Crystalline Form (Co-deposition) | Impact of Co-existing Ion | Induction Period (Co-deposition vs. Simple) | Adhesion (Co-deposition) |
| This compound | Gypsum mdpi.com | Gypsum mdpi.comresearchgate.net | Inhibited by HCO₃⁻ mdpi.com | Increased jnsciences.orgresearchgate.net | Intermediate mdpi.comresearchgate.net |
| Calcium Carbonate | Calcite mdpi.com | Calcite, Vaterite mdpi.comresearchgate.net | SO₄²⁻ hinders vaterite to calcite transformation mdpi.comresearchgate.net | - | Intermediate mdpi.comresearchgate.net |
Reactions in Cementitious Systems (e.g., Ettringite Formation)
In cementitious systems, this compound plays a critical role in the formation of ettringite, a calcium sulfoaluminate mineral with the general formula Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O or 3CaO•Al₂O₃•3CaSO₄•32H₂O iccc-online.orgresearchgate.netwikipedia.org. Ettringite formation is a fundamental process in the early hydration of Portland cement researchgate.netmdpi.com.
The primary reaction leading to ettringite involves tricalcium aluminate (C₃A) and calcium aluminoferrite (C₄AF) reacting with water in the presence of sulfate ions researchgate.netwikipedia.orgmdpi.comtrb.org. Gypsum (this compound dihydrate) is deliberately added to Portland cement during its manufacture to regulate the early hydration reactions, which helps prevent "flash setting," enhances strength development, and minimizes drying shrinkage researchgate.net.
The formation of ettringite occurs within the initial hours after water is mixed with cement researchgate.netmdpi.com. This "primary ettringite" is uniformly dispersed throughout the cement paste at a submicroscopic level and is considered a necessary and beneficial component that controls the stiffening of fresh concrete researchgate.net. The mechanism of formation involves the reaction of aluminum and sulfate ions, supplied by C₃A and gypsum respectively, with lime (calcium hydroxide) at a pH range of 11-13 iccc-online.org. A minimum sulfate concentration, reported as 2 mg SO₃, is required for its formation iccc-online.org. Ettringite crystals typically exhibit a needle-like or fiber-like morphology iccc-online.orgwikipedia.org.
Equation for Ettringite Formation (Simplified): 3CaO·Al₂O₃ (C₃A) + 3(CaSO₄·2H₂O) (Gypsum) + 26H₂O → 3CaO·Al₂O₃·3CaSO₄·32H₂O (Ettringite) researchgate.netwikipedia.orgtrb.org
While primary ettringite is beneficial, "delayed ettringite formation" (DEF) can occur in hardened concrete under specific conditions, particularly at elevated temperatures (above 65°C) mdpi.comconcrete.org. This late formation is a harmful corrosion mechanism, as the expansive nature of ettringite can lead to severe cracking within the concrete structure researchgate.netmdpi.com. DEF can result from the slow release of sulfate ions from internal sources or external sulfate attack mdpi.com. The adsorption of sulfate by calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel at high temperatures, followed by its slower desorption, can contribute to DEF concrete.org.
The ratio of this compound to tricalcium aluminate (C₃A) is critical in determining the final phases in cement. If this ratio is low, ettringite formed during early hydration may convert to calcium aluminate monosulfate (AFm phases, e.g., 3CaO·Al₂O₃·CaSO₄·12H₂O) wikipedia.orgleedsbeckett.ac.uk. Conversely, at high ratios, ettringite is unlikely to convert to AFm, and both phases can coexist at intermediate ratios wikipedia.org. Stoichiometric calculations are often employed to determine the precise amount of this compound needed for optimal ettringite formation and to manage its effects on cement properties scielo.br. For instance, approximately 4% gypsum by weight is required to react with 2% C₃A to form ettringite trb.org.
Table 2: Key Compounds in Ettringite Formation
| Compound Name | Chemical Formula | Role in Ettringite Formation |
| This compound (Gypsum) | CaSO₄·2H₂O | Source of sulfate ions, regulates early hydration researchgate.net |
| Tricalcium Aluminate (C₃A) | Ca₃Al₂O₆ (3CaO·Al₂O₃) | Source of aluminate ions researchgate.netmdpi.com |
| Calcium Hydroxide (Lime) | Ca(OH)₂ | Provides calcium and maintains high pH for formation iccc-online.org |
| Ettringite | Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O (3CaO•Al₂O₃•3CaSO₄•32H₂O) | Primary hydration product, controls stiffening, can cause expansion researchgate.netwikipedia.org |
| Calcium Aluminate Monosulfate (AFm phase) | 3CaO·Al₂O₃·CaSO₄·12H₂O (approx.) | Formed from ettringite at low sulfate/C₃A ratios wikipedia.orgleedsbeckett.ac.uk |
Advanced Analytical and Characterization Techniques for Calcium Sulfate
Spectroscopic and Diffraction Methods
Spectroscopic and diffraction techniques are fundamental for elucidating the atomic and molecular structure of calcium sulfate (B86663), as well as identifying its different crystalline phases and detecting impurities.
X-ray Diffraction (XRD) is considered the gold standard for identifying crystalline phases in a sample due to each crystalline phase possessing a unique diffraction pattern. rms-foundation.chresearchgate.net This technique is routinely employed for the qualitative identification and quantification of phase compositions, as well as for verifying phase purity by quantifying contamination phases. rms-foundation.ch
For calcium sulfate, XRD is indispensable in distinguishing between its various hydrated forms: gypsum, hemihydrate (bassanite), and anhydrite. researchgate.net For instance, studies have utilized XRD to confirm the formation of specific this compound phases, such as α-calcium sulfate hemihydrate (α-HH), by comparing experimental patterns to standard ICDD (International Centre for Diffraction Data) files. mdpi.com The XRD patterns of gypsum, hemihydrate, and anhydrite show distinct peaks that allow for their differentiation. For example, as-synthesized this compound powder, when uncalcined, shows peaks corresponding to this compound hemihydrate and dihydrate, indicating the presence of structured water. aip.org As calcination temperature increases, the removal of structured water and impurities leads to the formation of anhydrous CaSO₄ phases. At 500 °C, 100% stable II-CaSO₄ (orthorhombic structure, insoluble anhydrite) can be produced, as confirmed by XRD. aip.org
However, it is important to note that distinguishing between hemihydrate and anhydrite phases solely by XRD can be challenging due to peak superposition, requiring high-quality and high-resolution XRD data for successful identification. saimm.co.za XRD can also be used to detect impurities; for example, the presence of CaO peaks at higher calcination temperatures (e.g., 1200 °C) indicates thermal dissociation of CaSO₄, which is an undesirable impurity that reduces the purity of the this compound product. aip.org
Table 1: Characteristic XRD Peaks for this compound Phases
| This compound Phase | Characteristic 2θ Peaks (Approximate) | Reference ICDD/PDF | Key Structural Information |
| Gypsum (CaSO₄·2H₂O) | Distinct peaks (e.g., at 160 °C, peaks become less intense). jst.go.jp | COD 2300259 mpg.de | Layered structure with hydrated interlayer. nih.gov |
| Hemihydrate (CaSO₄·0.5H₂O) | Sharper peaks above 90 °C (e.g., 14.77°, 25.69°, 29.76°, 31.94° for α-HH). jst.go.jpmdpi.com | ICDD 41-0224 mdpi.com, AMCSD 0006909 mpg.de, ICSD 79530 researchgate.net | Water molecules in channels parallel to nih.gov direction. nih.gov |
| Anhydrite II (CaSO₄) | Peaks indicating 100% anhydrous product at 500 °C. aip.org | ICSD 16382 researchgate.net | Orthorhombic crystal structure, most stable anhydrite. aip.org |
Note: Peak positions can vary slightly depending on experimental conditions and specific crystal forms (e.g., α or β hemihydrate).
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying chemical species and determining the molecular structure of minerals. mdpi.com For this compound, FTIR is extensively used to analyze the presence of water molecules (structured water) and to identify specific functional groups, which helps in distinguishing between gypsum, hemihydrate, and anhydrite, and detecting impurities. mdpi.comaip.org
Characteristic absorption bands in the FTIR spectrum provide insights into the molecular vibrations of the sulfate ion (SO₄²⁻) and hydroxyl groups (O-H) from water molecules. For instance:
Gypsum (CaSO₄·2H₂O) : Exhibits characteristic peaks for hydroxyl (–OH) vibrational absorption bands around 3546 cm⁻¹ and 3405 cm⁻¹, and bending vibration peaks of –OH in water at 1685 cm⁻¹ and 1621 cm⁻¹. mdpi.com A weak band at 1005 cm⁻¹ corresponds to the S-O symmetric stretch of the SO₄ tetrahedron, which is observed due to the lower symmetry of the sulfate ion in gypsum. mdpi.com
Hemihydrate (CaSO₄·0.5H₂O) : Principal peaks include 660 cm⁻¹ for bending vibrations of the SO₄²⁻ ion, 3560 cm⁻¹ and 3610 cm⁻¹ for O–H valence (stretching), and 1620 cm⁻¹ for bending vibrations of a single type of water in the molecular structure. mdpi.com
Anhydrite (CaSO₄) : FTIR results show that after calcination at 500 °C and higher, structured water and impurities are removed, and primarily the functional group of SO₄²⁻ is detected, indicating the anhydrous form. aip.org
FTIR can also confirm the removal of impurities, such as structured water, after calcination processes. The absence of OH-related bands after heating to sufficient temperatures indicates the successful removal of water. aip.org
Raman spectroscopy is a complementary technique to FTIR, providing detailed information about the vibrational modes of molecules and crystal lattice phonons, making it valuable for distinguishing different hydration states and analyzing crystal structures of this compound. semanticscholar.orgresearchgate.net It offers structural sensitivity and in-situ measurement capabilities. researchgate.net
The symmetric stretching vibration (ν₁) of the sulfate ion is a prominent and indicative mode for each phase within the CaSO₄–H₂O system. mdpi.com
Gypsum : The ν₁ mode of gypsum typically appears around 1008 cm⁻¹. mpg.deresearchgate.net
Bassanite (Hemihydrate) : The ν₁ mode for bassanite is observed around 1016 cm⁻¹. mpg.de Raman spectra of crystal-water-containing phases like gypsum and bassanite also show OH stretch modes of water, with lower wavenumbers assigned to symmetric and higher to antisymmetric stretch vibrations. mdpi.com Differences in band positions in the 3550-3600 cm⁻¹ region between gypsum and bassanite have been reported, with a shift to higher frequency for two absorption bands in bassanite compared to gypsum. researchgate.net
Anhydrite II : The ν₁ mode for insoluble anhydrite is typically around 1017 cm⁻¹. researchgate.net
Raman spectroscopy can track phase transformations, such as the dehydration of gypsum to bassanite upon heating, indicated by a shift in the ν₁ mode band. mpg.demdpi.com It has been used to study the mechanism of gypsum mineralization and the effect of concentration on the microstructure of mixed solutions. sci-hub.se
Microscopic and Morphological Analysis
Microscopic techniques provide visual information about the surface topography, internal structure, and particle characteristics of this compound, which are crucial for understanding its physical properties and performance in various applications.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used to analyze the surface topology, microstructure, and morphology of micron/nanometer-scale minerals. mdpi.com These techniques provide detailed visual information about particle size, shape, and aggregation, which are critical for understanding the material's properties.
For this compound, SEM and FESEM observations reveal significant changes in morphology depending on synthesis conditions and calcination temperatures. For example:
As-synthesized this compound powder and samples calcined at 500 °C often exhibit a flaky morphology. aip.org
Increasing calcination temperatures can lead to changes in the morphology and particle size of CaSO₄ powder due to effects like necking. aip.org
Studies have shown the formation of this compound hemihydrate whiskers (CSHW) with a micro-needle type morphology and high aspect ratios, which can be influenced by manufacturing parameters like reaction temperature, stirring speed, and material-water ratio. researchgate.net
SEM images have confirmed the presence of this compound hemihydrate nanofibers with diameters of 30–100 nm, formed directly from calcite crystals. acs.org
SEM observations also suggested that the microstructure of firm tofu made with this compound dihydrate is most uniform and continuous at certain concentrations, indicating efficient retention of soybean proteins and water. nih.gov
FESEM micrographs can confirm micro-needle type morphology with high aspect ratios, for example, 25:1, for treated FGD gypsum. researchgate.net
Transmission Electron Microscopy (TEM) is a powerful tool for characterizing the internal structure, crystallinity, size, and shape of nanoparticles, including this compound nanoparticles. worldscientific.comrsc.org High-Resolution TEM (HR-TEM) provides even more detailed insights into crystal lattice structures.
TEM has been used to confirm the nano-size of synthesized this compound, with particles ranging from 60 to 100 nm. worldscientific.com In studies of this compound nanoparticles in surface sediments, TEM analysis revealed spherical this compound nanoparticles (10–50 nm in diameter) and bassanite nanorod clusters (30 nm × 150 nm to 100 nm × 650 nm). mdpi.com These nanorods were observed to self-assemble into aggregates, primarily co-oriented along the c-axis. mdpi.com
Cryo-TEM (cryogenic TEM) can be employed to visualize the formation of amorphous this compound nanoparticles as precursors to crystalline gypsum phases, showing spheroidal nanoparticles with clear Ca, S, and O signals in EDX analysis. rsc.org TEM images can also illustrate the formation and growth of this compound through different surfactant-supported microemulsions, showing nanocrystals smaller than 5 nm growing into nanorod clusters. nih.gov Electron diffraction (inset in TEM images) can further confirm the presence of specific crystalline phases like bassanite nanocrystals. mpg.de
Calcium Sulfate in Biomedical and Biotechnological Research
Drug Delivery Systems and Carrier Applications
Tailored Sequential Drug Release
Calcium sulfate's inherent biodegradability and ability to be cast into various forms make it an excellent candidate for local drug delivery, enabling the controlled release of a broad range of bioactive agents, including antibiotics and growth factors begellhouse.commdpi.comnih.govnih.govuky.edunih.govmdpi.com. The concept of tailored sequential drug release from calcium sulfate (B86663) composites is particularly promising for streamlining treatment protocols for complex conditions like infected bony defects uky.edunih.gov.
Research has demonstrated the feasibility of developing bilayered this compound (CS) composites with a shell and core geometry to achieve sequential release of multiple therapeutic agents uky.edunih.gov. For instance, studies have successfully shown the sequential release of metronidazole, an antibacterial agent, followed by simvastatin, an osteogenic agent, from such layered structures uky.edunih.gov. The duration and kinetics of drug release from each layer can be precisely controlled by adjusting the shell-to-core volume ratio nih.gov.
For small, hydrophobic molecules like simvastatin, direct loading into the this compound matrix can achieve sustained release nih.gov. However, for larger, hydrophilic proteins such as lysozyme, incorporating them into degradable polymeric particles, such as poly(lactic-co-glycolic acid) (PLGA) or poly(β-amino ester) (PBAE) particles, prior to embedding them within the CS matrix, provides more controllable and sustained release profiles nih.govuky.edu. It is important to note that the incorporation of these drug-loaded polymer particles can impact the mechanical integrity of the this compound composite, with studies reporting a significant decrease in compressive strength (e.g., up to 75% reduction with PBAE particle loadings) nih.govuky.edu.
Furthermore, the addition of porous materials, such as titanium dioxide (TiO₂) microspheres, to this compound cement has been shown to facilitate controlled and sustained release of antibiotics like gentamicin (B1671437) dovepress.com. This approach not only enables prolonged drug elution but can also enhance the injectability and compressive strength of the composite cements dovepress.com.
Biocompatibility and Host Response Studies
This compound is widely recognized for its excellent biocompatibility and its ability to integrate well with host tissues without eliciting a significant adverse response researchgate.netbegellhouse.comfrontiersin.orgmdpi.combonesupport.commdpi.comsci-hub.sebegellhouse.comsymbiosisonlinepublishing.comgoogle.comresearchgate.netnih.govresearchgate.netcjter.com. Upon implantation, this compound is completely resorbed, eliminating the need for secondary surgical removal begellhouse.commdpi.combegellhouse.comresearchgate.net.
A key aspect of its biocompatibility is its degradation in the physiological environment, which releases calcium and sulfate ions frontiersin.orgsymbiosisonlinepublishing.commdpi.comnih.gov. This process creates a calcium-rich milieu at the implantation site, which is believed to stimulate osteoblasts and promote bone formation begellhouse.comfrontiersin.orgbegellhouse.comnih.gov. Experimental and clinical studies spanning over a century have consistently demonstrated its positive effects in filling bone defects and supporting bone regeneration researchgate.netbegellhouse.commdpi.combonesupport.comsci-hub.sesymbiosisonlinepublishing.com.
Studies have shown that this compound does not typically induce a foreign-body reaction, and new bone formation occurs in its presence, especially when periosteum or existing bone is present symbiosisonlinepublishing.com. Even in infected cavities, this compound has shown good biocompatibility and did not cause complications frontiersin.orgbonesupport.comsci-hub.senih.gov.
Cytotoxicity Assessment (e.g., LDH Assay)
Cytotoxicity assessments are crucial for evaluating the safety of biomaterials. Various in vitro methods, including the Lactate Dehydrogenase (LDH) assay, have been employed to assess the potential toxic effects of this compound on different cell lines mdpi.comnih.govnih.govnih.govresearchgate.netmdpi.comajmb.orgplos.orgresearchgate.net.
While this compound is generally considered biocompatible, some studies have reported a transient cytotoxic effect, particularly at higher concentrations mdpi.comnih.govnih.govresearchgate.netmdpi.com. This transient cytotoxicity, observed in cell lines such as NIH 3T3 mouse embryonic fibroblasts and MG-63 human osteoblast-like osteosarcoma cells, is often attributed to the rapid degradation of this compound mdpi.com. The swift dissolution can lead to a localized increase in calcium (Ca²⁺) and sulfate (SO₄²⁻) ion concentrations, which may cause a temporary decrease in pH, contributing to reduced cellular activity or even cell death at elevated concentrations frontiersin.orgsymbiosisonlinepublishing.commdpi.comnih.gov. Phagocytosis of this compound particles by cells has also been suggested as a contributing factor to cytotoxicity mdpi.com.
However, at lower concentrations (e.g., 5, 10, and 25 mg/mL), this compound has consistently shown high cell viability, often exceeding 85%, indicating good biocompatibility under these conditions mdpi.com. Furthermore, the incorporation of other materials into this compound composites can mitigate its transient cytotoxicity. For example, adding nano-hydroxyapatite (n-HA) or bioactive glass has been shown to improve cell proliferation and reduce cytotoxic effects nih.govmdpi.com. The processing methods, such as heat treatment of 3D-printed this compound prototypes, can also influence cytotoxicity; while some temperatures (e.g., 300°C) may result in severe toxicity, higher temperatures (e.g., 500°C–1150°C) can yield less cytotoxic scaffolds plos.org.
The following table summarizes representative cytotoxicity findings:
| Material/Concentration | Cell Line | Assay Method | Key Finding (Cell Viability/Cytotoxicity) | Reference |
| α-CaSO₄ hemihydrate (5-25 mg/mL) | NIH 3T3 | LDH Assay | >85% viability, good biocompatibility mdpi.com | mdpi.comnih.govnih.govresearchgate.net |
| α-CaSO₄ hemihydrate (50-200 mg/mL) | NIH 3T3 | LDH Assay | Reduced cellular activities, transient cytotoxicity mdpi.com | mdpi.comnih.govnih.govresearchgate.net |
| Pure CS | hMSCs | MTT Assay | Transient cytotoxicity mdpi.com | mdpi.com |
| CS + Bioactive Glass | hMSCs | MTT Assay | Improved cell proliferation, compensated cytotoxicity mdpi.com | mdpi.com |
| Pure CS | MG-63 | MTT Assay | Local cytotoxic properties in initial hours/days nih.gov | nih.gov |
| CS + n-HA | MG-63 | MTT Assay | Significant increase in cell growth nih.gov | nih.gov |
| 3D-printed CS (as-printed/300°C) | MG-63 | Cytotoxicity Assay | Severe toxicity plos.org | plos.org |
| 3D-printed CS (500-1150°C) | MG-63 | Cytotoxicity Assay | Less cytotoxic plos.org | plos.org |
Resorption Rate and Biocompatibility
This compound is renowned for its complete resorption in vivo following implantation begellhouse.commdpi.combegellhouse.comresearchgate.net. Its resorption rate is generally considered rapid, typically completing within 4 to 5 weeks nih.gov or 6 to 12 weeks in various animal models researchgate.net. While this rapid degradation is advantageous for eliminating the need for secondary surgeries, it can sometimes be a limitation as it may resorb faster than new bone can form, potentially leading to the transient formation of fibrous tissue in the defect site before complete bone consolidation frontiersin.orgbonesupport.commdpi.comnih.govjcdr.net. However, many studies conclude that its resorption rate is favorable for new bone creation and the maintenance of bone volume mdpi.com. For instance, some reviews indicate a residual graft of approximately 16% after 4 months, between 4.3% and 11.5% after 6 months, and nearly complete resorption (99%) after 12 months, with 85% replacement by new bone mdpi.com.
The resorption rate of this compound can be tailored and controlled through various modifications:
Combination with Other Materials:
Calcium Phosphates: Incorporating calcium phosphates, such as β-tricalcium phosphate (B84403) (β-TCP) or hydroxyapatite (B223615) (HA), can significantly slow down the degradation rate of this compound frontiersin.orgmdpi.combonesupport.commdpi.comsci-hub.sersc.orgresearchgate.net. A composite of this compound with calcium phosphate, for example, demonstrated 90% resorption after 24 days in vitro, compared to just 7 days for pure CaSO₄ frontiersin.org. Hydroxyapatite particles are particularly effective in retarding the resorption rate of CS mdpi.combonesupport.com.
Polymers: Composites with polymers like poly(L-lactic acid) (PLLA) can extend the degradation profile. A 96:4 ratio of CS to PLLA, for instance, showed complete degradation over 16 weeks in vitro and in vivo nih.gov.
Calcium Silicate (B1173343) and Carbonate: The addition of calcium silicate can substantially reduce the degradation rate, with the rate decreasing as the concentration of calcium silicate increases frontiersin.org. Similarly, calcium carbonate has been shown to decrease the degradation rate of CS nih.gov.
Strontium-containing this compound: Strontium-containing this compound ((Sr,Ca)SO₄) exhibits a degradation rate that is dependent on its strontium content. A sintered (3.8%Sr,Ca)SO₄ disc, for example, lost over 80% of its initial weight after 12 weeks in vitro, with approximately 25% of its volume remaining in vivo after 12 weeks, while promoting 40% new bone formation researchgate.netnih.gov.
Decalcified Bone Matrix (DBM): Conversely, the inclusion of DBM can accelerate the degradation rate, with higher DBM content (30-40%) leading to complete degradation in vivo in as little as 10 days bvsalud.org.
Processing Techniques:
Sintering: Applying sintering techniques to this compound hemihydrate can significantly reduce its degradation rate by removing pores and crystal water from its structure researchgate.netnih.gov. Sintered CaSO₄ specimens have shown a degradation of 23% after 28 days, followed by another 25% from weeks 5 to 12, with approximately half of the original weight remaining after 12 weeks in vitro nih.gov.
Crystal Structure: The specific crystalline form of this compound (e.g., alpha vs. beta hemihydrate) also influences its physical properties and resorption characteristics begellhouse.combegellhouse.com. Alpha-calcium sulfate hemihydrate pellets have been demonstrated to provide a controlled release system google.com.
Despite its rapid resorption, this compound is consistently described as osteoconductive, providing a scaffold for the ingrowth of new bone researchgate.netbonesupport.commdpi.comsci-hub.sesymbiosisonlinepublishing.comresearchgate.netdovepress.comjcdr.net. Some studies further suggest an osteoinductive potential, possibly due to the localized reduction in pH and the release of calcium ions, which can stimulate osteoblastic activity and promote bone regeneration frontiersin.orgsymbiosisonlinepublishing.comjcdr.net. While aseptic serous discharge has been observed in some cases, significant complications such as hypercalcemia or persistent infection are generally not widely reported with this compound use jcdr.net.
The following table presents data on the resorption characteristics of this compound and its composites:
| Material Composition | In Vivo/In Vitro | Timeframe | Resorption/Degradation Rate | New Bone Formation | Reference |
| Pure CaSO₄ | In vivo | 6 weeks | Complete resorption | At 3 weeks | researchgate.net |
| Pure CaSO₄ | In vivo | 6-12 weeks | Complete dissolution | - | researchgate.net |
| Pure CaSO₄ | In vivo | 14.5 weeks (average) | Complete resorption | At 6 months (average) | jcdr.net |
| Pure CaSO₄ | In vitro | 7 days | 90% resorption | - | frontiersin.org |
| CaSO₄/CaPO₄ composite | In vitro | 24 days | 90% resorption | - | frontiersin.org |
| CaSO₄ with 35% CaPO₄ | In vivo (rabbit femoral metaphyseal defects) | 3 weeks | 33.3% implant volume resorbed | - | frontiersin.org |
| CaSO₄ with 35% CaPO₄ | In vivo (rabbit femoral metaphyseal defects) | 6 weeks | 51.28% implant volume resorbed | - | frontiersin.org |
| CaSO₄/PLLA (96:4) | In vitro & In vivo | 16 weeks | Complete degradation | Stronger than pure CS | nih.gov |
| Sintered CaSO₄ | In vitro | 28 days | 23% degradation | - | researchgate.netnih.gov |
| Sintered CaSO₄ | In vitro | 5-12 weeks | Additional 25% degradation | - | researchgate.netnih.gov |
| Sintered (3.8%Sr,Ca)SO₄ | In vitro | 12 weeks | >80% weight loss | - | researchgate.netnih.gov |
| Sintered (3.8%Sr,Ca)SO₄ | In vivo | 12 weeks | ~25% volume remaining | 40% new bone formed | researchgate.netnih.gov |
| CaSO₄ + 30-40% DBM | In vivo | 10 days | Complete degradation | - | bvsalud.org |
| CaSO₄ + 0% DBM | In vitro | 30 days | 63% degradation | - | bvsalud.org |
| Biphasic CaSO₄/HA (sintered at 1100°C) | In vivo (rat distal femur) | 13 weeks | Most degraded | - | researchgate.net |
Environmental Applications and Impact of Calcium Sulfate
Role in Geological and Environmental Cycles
Global Sulfur Cycle
Calcium sulfates are key participants in the global sulfur cycle. x-mol.netgfz-potsdam.deresearchgate.net Marine sediments act as a primary sink for seawater sulfate (B86663), and the precipitation of calcium sulfate minerals in evaporites represents one of the significant mechanisms for removing sulfate from oceanic environments into sediments. au.dk Historically, marine evaporites served as important sulfate sinks from the Late Precambrian to the late Tertiary periods. However, in the modern ocean, their rate of formation is quantitatively less significant compared to the burial of sulfide (B99878) minerals and organic sulfur. au.dk The processes of this compound mineralization are fundamental to understanding the dynamics of the global sulfur cycle. researchgate.net
Indicator Mineral in Geological Evolution
This compound minerals, including gypsum, bassanite, and anhydrite, are valuable indicator minerals that reflect past environmental conditions on Earth and other planets like Mars. x-mol.netgfz-potsdam.deresearchgate.netmdpi.comresearchgate.net Their formation provides critical insights into depositional environments and diagenetic conditions. This is particularly evident on the Martian surface, where various hydration states of calcium sulfates have been extensively documented. gfz-potsdam.deshareok.org Gypsum, specifically, is an important index mineral that helps in understanding the behavior of water molecules throughout planetary history. researchgate.net For instance, the identification of bassanite on Mars can suggest complex aqueous histories or indicate the dehydration of gypsum. researchgate.net The thermodynamic stability fields of different this compound hydrates, when precipitated from aqueous solutions, are defined by their solubility curves. Gypsum is the most stable phase at lower temperatures (below 40-60 °C), while anhydrite predominates at higher temperatures (up to 1200 °C). Bassanite, conversely, is a metastable phase in aqueous solutions. gfz-potsdam.de
Sustainable Use and Waste Valorization
This compound is increasingly being utilized in sustainable practices, especially through the valorization of industrial byproducts and in efforts to reduce the environmental footprint of cement production.
Utilizing Industrial Byproducts (e.g., Phosphogypsum)
Phosphogypsum (PG) is a substantial byproduct generated by the phosphate (B84403) fertilizer industry, resulting from the reaction of phosphate rock with sulfuric acid to produce phosphoric acid and this compound. mdpi.comfeeco.comresearchgate.net The production ratio is considerable, with approximately 5 tons of phosphogypsum generated for every ton of phosphoric acid. feeco.com The large-scale accumulation of industrial by-product gypsum, which includes both phosphogypsum and flue gas desulfurization (FGD) gypsum, presents significant environmental challenges such as land encroachment and pollution. bibliotekanauki.pl
Phosphogypsum primarily consists of this compound (around 80%) but also contains various impurities, including trace elements, fluoride, heavy metals, and radioactive elements like radium. mdpi.comfeeco.comresearchgate.netepa.govwikipedia.org Despite concerns regarding radioactivity in some regions, leading to its storage in engineered "stacks" (e.g., in the US), phosphogypsum is increasingly being beneficially reused globally. feeco.comepa.gov
One important method for valorizing industrial by-product gypsum is the preparation of α-calcium sulfate hemihydrate (α-HH). This form possesses high added value and broad applications due to its larger, denser, and well-developed crystal structure. bibliotekanauki.pl Phosphogypsum can also serve as a source of this compound for the synthesis of functional materials, such as calcium molybdate (B1676688) nanoparticles, offering an economical and environmentally sound approach to convert industrial waste into valuable resources. mdpi.com Furthermore, phosphogypsum has been explored for its utility in construction materials, including cement, bricks, and plaster, often providing advantages over virgin materials. feeco.comelsevier.esfishersci.no For instance, this compound whisker (CSW), derived from phosphogypsum, has been shown to significantly enhance the mechanical strength of non-fired ceramic tiles. elsevier.es
Reduction of Environmental Footprint in Cement Production
The cement industry is a notable contributor to global carbon dioxide (CO₂) emissions. europa.eu this compound plays a role in mitigating the environmental impact of cement production, particularly in the development of novel cement formulations such as calcium sulfoaluminate (CSA) cements and highly sulfated calcium silicate (B1173343) (SSC) cement. mdpi.comresearchgate.netresearchgate.netmetu.edu.tr
CSA cements are recognized as environmentally friendly alternatives to conventional Portland cement (PC) due to their lower carbon footprint and reduced energy requirements during production. researchgate.netmetu.edu.tr Their manufacturing process involves lower kiln temperatures (typically between 1250–1300 °C) and decreased demands for limestone and fuel, resulting in substantial reductions in CO₂ emissions (ranging from 35% to 48%) and energy savings (13% to 16%) compared to PC. researchgate.netmetu.edu.tr this compound, in forms such as gypsum or anhydrite, can serve as a sulfur source in the production of CSA clinker. researchgate.net Similarly, SSC cement incorporates industrial byproducts like slag and this compound, leading to a significant reduction in CO₂ emissions when compared to Ordinary Portland Cement (OPC). mdpi.com The utilization of this compound as an alternative cementitious material contributes to a notable decrease in greenhouse gas emissions due to the lower temperatures required for its manufacture. researchgate.net Additionally, this compound dihydrate is commonly used as a retarder in Portland cement. fishersci.no
The environmental benefits of using CSA cements compared to Portland cement are summarized in the table below:
| Environmental Impact Category | CSA Cement vs. Portland Cement | Source |
| CO₂ Emission Reduction | 35-48% lower | researchgate.netmetu.edu.tr |
| Energy Savings | 13-16% lower | metu.edu.tr |
| Resource Depletion (Mineral) | 0.5% of OPC's (for SSC) | mdpi.com |
| Climate Change Impact | 5.7% of OPC's (for SSC) | mdpi.com |
| Human Toxicity Impact | 6-15% of OPC's (for SSC) | mdpi.com |
Environmental Release and Ecotoxicity
This compound is a naturally occurring mineral found extensively in the Earth's crust as gypsum and anhydrite. wikipedia.orgeurogypsum.org It exhibits sparing solubility in water. wikipedia.orgeurogypsum.org
From an environmental hazard perspective, this compound is not classified as a substance that pollutes nature according to Directive 67/548/EEC and does not carry any environmental warning signs. eurogypsum.orgcarlroth.com Scientific studies have found no evidence of toxicity caused by this compound in living organisms. eurogypsum.org It has demonstrated non-ecotoxic properties in various biological tests, including those conducted with Daphnia magna, Leuciscus idus (fish), and Photobacterium phosphoreum. eurogypsum.org While releases of this compound dihydrate into the environment may occur, it is generally considered a low-priority substance for further environmental impact assessment. oecd.org
In specific environmental remediation contexts, this compound is employed as a moderately water- and acid-soluble sulfate source for the anaerobic stabilization of metals, facilitating the formation of insoluble sulfide minerals. ca.gov However, it is important to note that phosphogypsum, a byproduct containing this compound, is regulated by the U.S. Environmental Protection Agency (EPA) due to the presence of radioactive elements, such as radium, which decays into radon gas. Consequently, phosphogypsum is managed in engineered stacks to minimize public exposure to radon emissions. epa.gov These stacks may also contain low-pH process water and heavy metals. epa.gov
Industrial and Material Science Applications Excluding Basic Properties/identification
Cementitious and Construction Materials
Calcium sulfate (B86663) plays a significant role in the construction industry, primarily in cement-based materials and plaster production. Its application ranges from enhancing the mechanical properties of concrete to controlling the setting time of plasters.
Calcium sulfate whiskers (CSWs), a form of this compound with a high aspect ratio, are utilized to reinforce cement-based materials (CBMs). The introduction of CSWs has been shown to improve the strength, durability, and resistance to cracking of these materials. mdpi.comresearchgate.netnih.gov The whiskers act as a micro-reinforcement, effectively refining the pore structure of the cement mortar. mdpi.com
Research has demonstrated significant improvements in the mechanical properties of cement-based composites with the addition of CSWs. For instance, the inclusion of CSWs can increase flexural strength, splitting tensile strength, and fracture toughness. mdpi.commdpi.com One study found that a 1% addition of CSWs resulted in a 79.7% increase in flexural strength, a 34.8% increase in split tensile strength, and a 28.7% increase in fracture toughness. mdpi.com Another study reported that adding 5% by weight of CSWs increased the flexural and compressive strengths of mortar by 28.3% and 8.5%, respectively. mdpi.com CSWs have also been observed to delay the formation of microcracks and inhibit their propagation. mdpi.com Furthermore, CSWs are considered an environmentally friendly and cost-effective inorganic material for these applications. mdpi.com
Table 1: Impact of this compound Whiskers (CSW) on Cement-Based Material Properties
| Property Enhanced | CSW Addition (% by weight) | Improvement (%) |
|---|---|---|
| Flexural Strength | 1% | 79.7% |
| Split Tensile Strength | 1% | 34.8% |
| Fracture Toughness | 1% | 28.7% |
| Flexural Strength | 5% | 28.3% |
| Compressive Strength | 5% | 8.5% |
In the production of plaster, particularly from this compound hemihydrate (Plaster of Paris), controlling the setting time is crucial for workability. zkg.de this compound dihydrate (gypsum) is a well-known accelerator for the setting of hemihydrate plaster. zkg.de The addition of finely ground gypsum provides nucleation sites for the crystallization of dihydrate, thus speeding up the hardening process. nih.gov
The setting time can be manipulated by various additives. For instance, potassium sulfate is often used to accelerate the setting time, making the hemihydrate molecules more soluble when mixed with water. nih.govyoutube.com Conversely, retarders like borax can be used to prolong the setting time by coating the hemihydrate molecules and decreasing their solubility. nih.gov The ability to vary the workability time from a few minutes to several hours is essential for different applications, such as in the manufacturing of gypsum wallboard where rapid setting is required. zkg.de
Papermaking Industry
This compound is utilized in the papermaking industry as a functional filler to enhance the properties of paper.
This compound can be used as a pigment in paper coating to improve optical properties such as brightness and whiteness. researchgate.net Studies have shown that replacing clay with this compound in coating formulations can significantly increase the brightness and whiteness of the coated paper. researchgate.net One study reported a 4-point and 15-point improvement in brightness and whiteness, respectively, when 50 parts of this compound were used to replace clay. researchgate.net this compound fillers are available in different crystal forms, including dihydrate, hemihydrate, and anhydrite, and often have a needle or fiber-like shape. scientific.netresearchgate.net Compared to other common fillers like talc or ground calcium carbonate (GCC), this compound exhibits high brightness. scientific.netresearchgate.net
A significant challenge in using this compound as a filler in the papermaking process is its relatively high solubility in water, which leads to low filler retention in the paper sheet. scientific.netresearchgate.net This issue can be partially addressed by calcining the this compound at high temperatures to lower its solubility; however, retention may still remain low. scientific.netresearchgate.net When unmodified this compound whiskers are used for filling, the ash content of the paper can be low due to this dissolution problem. bohrium.com However, modifications to the this compound can improve its retention to levels comparable with commercial precipitated calcium carbonate (PCC). bohrium.com
Oil and Gas Operations
In the oil and gas industry, this compound is a common and problematic inorganic scale that can precipitate in various stages of production. esdm.go.idscirp.orgonepetro.orgaramco.com The formation of this compound scale is a significant flow assurance issue that can lead to reduced production rates and equipment failure. esdm.go.idonepetro.orgaramco.com
This scale typically forms due to the mixing of incompatible waters, such as formation water rich in calcium ions and injected seawater containing high concentrations of sulfate ions. aramco.comnih.gov Changes in temperature and pressure can also lead to the precipitation of this compound. esdm.go.idscirp.orgonepetro.org
This compound scale can manifest in two primary forms:
Gypsum (CaSO₄·2H₂O): This dihydrate form is the most stable and commonly found at temperatures below 40°C. esdm.go.id
Anhydrite (CaSO₄): This anhydrous form is typically found at higher temperatures. esdm.go.idscirp.org
The deposition of this compound can occur in the reservoir, near the wellbore, in production tubing, and at surface facilities, causing blockages and formation damage. aramco.comnih.gov
Table 2: Forms of this compound Scale in Oil and Gas Operations
| Form | Chemical Formula | Typical Formation Conditions |
|---|---|---|
| Gypsum | CaSO₄·2H₂O | Temperatures at or below 40°C |
| Anhydrite | CaSO₄ | Temperatures above 40°C |
Scale Formation and Inhibition in Pipelines
This compound scale formation is a persistent and significant issue in various industrial settings, particularly in oil and gas production, water treatment facilities, and geothermal energy plants. aramco.comesdm.go.idresearchgate.net This scaling phenomenon occurs when this compound precipitates from a supersaturated solution and deposits onto the inner surfaces of pipelines and equipment. esdm.go.idwikipedia.org The accumulation of these hard, adherent deposits can lead to reduced flow capacity, blockages, decreased heat transfer efficiency, and ultimately, costly production losses and equipment failure. wikipedia.orgtcc-ofc.com
The primary cause of this compound scaling is the mixing of incompatible waters, such as calcium-rich formation water with sulfate-rich seawater, a common scenario in oilfields. aramco.comwikipedia.org Changes in temperature and pressure also play a crucial role, as this compound exhibits retrograde solubility, meaning its solubility decreases as temperature increases. wikipedia.orgresearchgate.net Several forms of this compound can precipitate, with gypsum (CaSO₄·2H₂O) typically forming at temperatures below 100°C, while anhydrite (CaSO₄) is more common at higher temperatures. aramco.comesdm.go.id
To mitigate this pervasive issue, a range of chemical inhibitors, also known as antiscalants, are employed. researchgate.netscirp.org These chemicals function by interfering with the crystallization process of this compound. They can delay the nucleation of crystals, distort the crystal lattice, and prevent the crystals from adhering to surfaces. kaust.edu.sa The effectiveness of these inhibitors is influenced by several factors, including the chemical structure of the inhibitor, its concentration, the temperature and pH of the water, and the degree of supersaturation of this compound. researchgate.net
Commonly used this compound scale inhibitors include various phosphonates and polycarboxylates. researchgate.net Research has shown that methylene phosphonic acid-based inhibitors can be particularly effective, even in acidic conditions and at elevated temperatures. The selection of an appropriate inhibitor and its dosage is critical for successful scale control and is often determined through laboratory testing that simulates field conditions. spe.org
Table 1: Factors Influencing this compound Scale Formation
| Factor | Description | Impact on Scaling |
|---|---|---|
| Supersaturation | The concentration of calcium and sulfate ions exceeds the solubility limit of this compound. | The primary driving force for scale formation. researchgate.net |
| Temperature | This compound has retrograde solubility, becoming less soluble as temperature increases. | Higher temperatures generally lead to increased scaling. wikipedia.orgresearchgate.net |
| Pressure | Changes in pressure can affect the solubility of dissolved salts. | Pressure drops can contribute to scale formation. scirp.org |
| Mixing of Incompatible Waters | Combining waters with high concentrations of calcium and sulfate ions. | A common cause of scaling in oil and gas operations. aramco.comwikipedia.org |
| pH | The acidity or alkalinity of the water. | Can influence the effectiveness of scale inhibitors. researchgate.net |
| Hydrodynamics | The flow rate and turbulence within the pipeline. | Can affect the rate of scale deposition. |
| Surface Roughness | The texture of the pipeline's inner surface. | Rougher surfaces can provide more nucleation sites for scale to form. wikipedia.org |
Advanced Material Development
This compound Nanomaterials
In recent years, the synthesis and application of this compound nanomaterials have garnered significant interest due to their unique properties compared to their bulk counterparts. nih.gov These nanomaterials, which include nanoparticles, nanowires, and nanorods, exhibit enhanced surface area, reactivity, and functionality, opening up possibilities for their use in a variety of advanced applications. nanorh.comresearchgate.net
Several methods have been developed for the synthesis of this compound nanomaterials, including microemulsion techniques, hydrothermal methods, and cryo-vacuum processes. nih.govresearchgate.netmdpi.com The morphology and size of the resulting nanomaterials can be controlled by adjusting reaction parameters such as the type of surfactant used, temperature, and pressure. nih.gov For instance, the use of different surfactants in a microemulsion synthesis can lead to the formation of nanoparticles, nanowires, or nanorods. nih.gov
The applications for this compound nanomaterials are diverse. In the biomedical field, they show promise as bone grafting materials due to their biocompatibility, biodegradability, and ability to promote bone regeneration. nanorh.comresearchgate.net Their high surface area also makes them suitable as carriers for drug delivery systems, allowing for the controlled release of therapeutic agents. nanorh.com Furthermore, research has explored their use in creating transparent films and coatings, as well as reinforcing agents in polymer composites. researchgate.netresearchgate.net
Table 2: Synthesis Methods and Morphologies of this compound Nanomaterials
| Synthesis Method | Resulting Morphology | Key Parameters |
|---|---|---|
| Microemulsion | Nanoparticles, Nanowires, Nanorods | Type of surfactant, water-to-surfactant ratio. nih.gov |
| Hydrothermal | Nanowires, Whiskers | Temperature, pressure, presence of additives. mdpi.comresearchgate.net |
| Cryo-vacuum (Freeze Drying) | Nanoparticles | Freezing rate, vacuum pressure. researchgate.net |
| Wet-Chemical Approach | Nanowires | Reaction time, temperature, capping agents. acs.org |
| One-Step Synthesis from Calcite | Nanofibers | Reaction with dilute sulfuric acid in methanol. acs.org |
This compound/Silica Composites
The development of this compound/silica composites represents a significant advancement in materials science, aiming to enhance the properties of this compound for various applications. nih.govdovepress.com By incorporating silica into a this compound matrix, it is possible to improve mechanical strength, control degradation rates, and introduce new functionalities. nih.govnih.gov
These composites are often synthesized by blending this compound with silica-based materials, such as mesoporous silica (e.g., SBA-15) or colloidal silica suspensions. nih.govnih.gov The addition of silica can lead to a number of beneficial effects. For example, in the context of bone cements, the inclusion of silica nanoparticles has been shown to improve the compressive strength and bioactivity of the material. nih.govnih.gov The silica component can fill the micropores within the this compound structure, leading to a denser and stronger composite. nih.gov
Research has demonstrated that the properties of this compound/silica composites can be tailored by varying the weight percentage of silica and the type of silica used. nih.govdovepress.com For instance, increasing the mass ratio of SBA-15 in a this compound cement composite has been shown to progressively increase its compressive strength. dovepress.com These composites are being explored for a range of applications, including as bone regenerative materials and in the development of more durable construction materials. proquest.comaugc.asso.fr
Table 3: Properties of this compound/Silica Composites
| Property | Effect of Silica Addition | Research Finding |
|---|---|---|
| Compressive Strength | Increased | The compressive strength of this compound cement/SBA-15 composites increased with a higher mass ratio of SBA-15. dovepress.com |
| Degradation Rate | Controlled | The condensed phase from colloidal silica polymerization can control the disintegration of the cement in simulated body fluid. nih.gov |
| Bioactivity | Enhanced | The formation of an apatite layer, crucial for bone bonding, was favored on the surface of silica-containing cements. nih.gov |
| Setting Time | Improved | The use of a colloidal silica suspension as the liquid component improved the setting time of a this compound/nanoapatite cement. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing calcium sulfate in laboratory settings, and how can reaction purity be ensured?
- Methodological Answer : this compound can be synthesized via precipitation by combining stoichiometric equivalents of calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) under controlled pH (~7–9) and temperature (25–40°C). Purity is assessed using gravimetric analysis or X-ray fluorescence (XRF) to quantify residual ions (e.g., Mg²⁺, Cl⁻). For reproducibility, ensure reagent-grade chemicals and consistent stirring rates to avoid inhomogeneous crystal formation .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : Work should be conducted in a fume hood to minimize inhalation risks. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory. Consult Safety Data Sheets (SDS) for spill management and emergency procedures. For novel reactions, seek literature precedent or PI approval to assess risks associated with scale-up or untested conditions .
Q. How can researchers quantify this compound hemihydrate (CSH) content in modified gypsum samples?
- Methodological Answer : Use complexometric titration with EDTA to measure calcium ions, correlating results with initial setting time data via regression analysis. Validate accuracy with XRF, which detects elemental sulfur and calcium ratios. This dual-method approach reduces errors from impurities in industrial by-product gypsum .
Advanced Research Questions
Q. How can regression models improve the determination of this compound hemihydrate (CSH) in heterogeneous samples?
- Methodological Answer : Apply linear regression to correlate CSH content (%) with initial setting time (minutes) using a dataset of ≥75 samples. Classify data into training (70%) and validation (30%) sets. Cross-validate with XRF to confirm R² > 0.95. This method simplifies traditional titration workflows while maintaining accuracy for modified gypsum systems .
Q. What computational models predict this compound solubility in complex ionic solutions (e.g., ammonium sulfate)?
- Methodological Answer : Use empirical correlations for solubility product (Ksp) as a function of ionic strength (I) and temperature (T). For example, interpolate Ksp values from precomputed tables (Figure 1 in ) using linear regression. Validate with experimental solubility tests in ammonium sulfate solutions, adjusting for ion-pairing effects via Debye-Hückel theory .
Q. How can Plackett-Burman (P-B) and Central Composite Design (CCD) optimize this compound’s role in microbial fermentation media?
- Methodological Answer : Screen 9 factors (e.g., MgSO₄, CaCO₃) via P-B design with 12 experimental runs at high/low concentrations. Use ANOVA to identify significant variables (p < 0.05). Refine with CCD for 4–6 factors at 5 levels (−α, −1, 0, +1, +α) to model nonlinear interactions. Triplicate runs ensure statistical robustness in responses like enzyme activity or biomass yield .
Q. What bioreactor parameters maximize hydrogen sulfide production from microbial reduction of this compound?
- Methodological Answer : Use percolator-style bioreactors with anaerobic conditions and sodium lactate (≥20 g/L) as an electron donor. Monitor H₂S production via gas chromatography. Optimize hydraulic retention time (HRT) and pH (6.5–7.5) to achieve yields >7 g H₂S/L/24h. Scale-up requires iterative adjustments to lactate concentration and microbial consortia .
Q. How should this compound research data be structured to ensure reproducibility in academic publications?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization methods (XRD, FTIR), and statistical analyses. Provide raw data for ≥5 critical experiments in supplementary materials. For computational studies, include code repositories and input parameters for solubility or regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
